molecular formula C10H13BrO3 B2415158 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol CAS No. 1549327-88-9

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B2415158
CAS No.: 1549327-88-9
M. Wt: 261.115
InChI Key: BFNGHCXVSDJCDR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C₁₀H₁₃BrO₃. It is a brominated derivative of 2,5-dimethoxyphenylethanol and is known for its applications in various fields of scientific research and industry .

Properties

IUPAC Name

2-bromo-1-(2,5-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNGHCXVSDJCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1549327-88-9
Record name 2-bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol can be synthesized through the bromination of 2,5-dimethoxyphenylethanol. The reaction typically involves the use of bromine in the presence of a solvent such as chloroform at room temperature . The reaction proceeds with high yield, producing the desired brominated product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
  • 2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-ol
  • 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. The specific positioning of these groups influences the compound’s interaction with molecular targets and its overall stability .

Biological Activity

2-Bromo-1-(2,5-dimethoxyphenyl)ethan-1-ol is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and two methoxy groups attached to a phenyl ring, which contribute to its distinct chemical reactivity and biological activity. Its structure can be represented as follows:

C9H11BrO3\text{C}_9\text{H}_{11}\text{BrO}_3

This configuration allows for various chemical reactions, including substitution, oxidation, and reduction, which may influence its biological properties.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects .

Pharmacological Properties

Research indicates that this compound may exhibit psychoactive properties similar to other compounds in the 2C family. Its potential effects on serotonin receptors (5-HT receptors) suggest it could influence mood and perception .

Toxicity and Metabolism

A study on related compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) provides insights into the metabolic pathways of similar structures. The metabolic processes include oxidative deamination leading to various metabolites that may possess differing degrees of toxicity . Understanding these pathways is crucial for evaluating the safety profile of this compound.

Case Studies

  • Psychoactive Effects : Similar compounds have been studied for their psychoactive effects, indicating that this compound may also have significant psychoactive potential. It is hypothesized to act as a partial agonist at serotonin receptors, particularly 5-HT2A and 5-HT2C .
  • Metabolic Pathways : Studies on 2C-B have revealed metabolic pathways involving oxidative deamination that produce several metabolites. These findings indicate that this compound could follow similar metabolic routes, leading to various active or inactive metabolites that may impact its overall biological activity .

Comparison of Biological Activity with Related Compounds

Compound NameStructureBiological ActivityKey Findings
This compoundC₉H₁₁BrO₃Potentially psychoactiveInteracts with serotonin receptors
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)C₁₁H₁₃BrO₂PsychoactiveMetabolized into various products
4-Bromo-2,5-dimethoxyphenylacetic acidC₉H₉BrO₄UnknownIdentified as a metabolite of 2C-B

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